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Compound of Interest

Compound Name: 2-Methylquinoline

Cat. No.: B7769805

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylquinoline (also known as quinaldine), a key heterocyclic compound with applications in
the synthesis of dyes, pharmaceuticals, and other fine chemicals. This document presents its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Methylquinoline,
presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data provide detailed information about the hydrogen and carbon
framework of 2-Methylquinoline.

IH NMR Data

The proton NMR spectrum of 2-Methylquinoline exhibits distinct signals for the methyl group
and the aromatic protons on the quinoline ring system. The chemical shifts are influenced by
the electron-withdrawing nitrogen atom and the aromatic ring currents.
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Assignment Chemical Shift (d) in ppm
A 8.03

B 7.759

C 7.677

D 7.475

E 7.271

F (CHs) 2.745

Note: Data obtained in CDCIs at 399.65 MHz.[1]
13C NMR Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in 2-
Methylquinoline. The chemical shifts are sensitive to the electronic environment of each
carbon atom. Studies have shown that the chemical shifts can be solvent-dependent.[2]

Carbon Atom Chemical Shift (d) in ppm
C2 159.0
C3 121.8
C4 136.2
Cda 127.3
C5 129.3
C6 126.5
c7 128.8
C8 125.8
C8a 147.6
CHs 25.03
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Note: The presented data is a compilation from various sources and may show slight variations
depending on the experimental conditions.[3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 2-Methylquinoline shows
characteristic bands for C-H stretching and bending, as well as aromatic C=C and C=N
stretching vibrations.

Wavenumber (cm—1) Assignment

3050-3000 Aromatic C-H stretching

2950-2850 Aliphatic C-H stretching (methyl group)
1620-1580 Aromatic C=C and C=N stretching
1500-1400 Aromatic C=C stretching

840-740 C-H out-of-plane bending

Note: The IR data is based on the gas-phase spectrum and general ranges for the assigned

functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The mass spectrum of 2-Methylquinoline provides information about its molecular weight and
fragmentation pattern.

The electron ionization (EI) mass spectrum of 2-Methylquinoline typically shows a prominent
molecular ion peak (M*) at m/z 143, corresponding to its molecular weight.[3][7][8][9]

Key Fragment lons:
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m/z Relative Intensity Possible Assignment
143 999 [M]* (Molecular lon)
142 116 [M-H]*

128 168 [M-CHs]*

115 157 [M-HCN-H]*

Note: The relative intensities are indicative and can vary between instruments and
experimental conditions.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
These should be adapted and optimized based on the specific instrumentation and
experimental requirements.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 5-25 mg of 2-Methylquinoline for *H NMR or 50-100 mg for 3C NMR.
[10][11]

e Dissolve the sample in a suitable deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry
NMR tube to a final volume of approximately 0.5-0.7 mL.[12][13]

e Ensure the sample is fully dissolved and free of any solid particles, as this can affect the
spectral quality.[10]

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing if required.[11]

Data Acquisition:

¢ Insert the NMR tube into the spectrometer.
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o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve homogeneity.[12]

e For *H NMR, acquire the spectrum using a standard pulse sequence. The number of scans
will depend on the sample concentration.

e For 3C NMR, use a standard proton-decoupled pulse sequence. A sufficient number of
scans should be acquired to achieve an adequate signal-to-noise ratio.[12] A relaxation delay
(d1) may be adjusted for quantitative analysis.[14]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.[12]

Reference the spectrum to the internal standard (e.g., TMS at O ppm) or the residual solvent
peak.[12]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

Sample Preparation:

o For Liquid Samples (Neat): Place a drop of liquid 2-Methylquinoline between two salt plates
(e.g., NaCl or KBr).[15]

o For Solid Samples (if applicable, as 2-Methylquinoline is a liquid at room temperature):
Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and
pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the solid with a
mulling agent (e.g., Nujol).

e For Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCla, CHCI3)
and place it in a liquid sample cell.[15]

Data Acquisition:
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e Obtain a background spectrum of the empty sample holder or the solvent.

e Place the prepared sample in the spectrometer's sample compartment.

e Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).[16]
Data Processing:

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

« |dentify and label the significant absorption bands in the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

o Prepare a dilute solution of 2-Methylquinoline in a volatile organic solvent (e.g., methanol,
acetonitrile). A typical concentration is around 1 mg/mL, which is then further diluted.[17]

o Ensure the sample is free of non-volatile salts and buffers, especially for electrospray
ionization (ESI) techniques.

Data Acquisition (Electron lonization - El):

 Introduce the sample into the ion source. For volatile compounds like 2-Methylquinoline,
this can be done via a direct insertion probe or a gas chromatography (GC) inlet.

e The molecules are ionized by a high-energy electron beam.[18]

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio.[18]

e The detector records the abundance of each ion.
Data Processing:

e The mass spectrum is plotted as relative intensity versus m/z.
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« |dentify the molecular ion peak and major fragment ions.

» The fragmentation pattern can be analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Methylquinoline.
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Caption: Workflow for the spectroscopic characterization of 2-Methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7769805#spectroscopic-data-of-2-methylquinoline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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